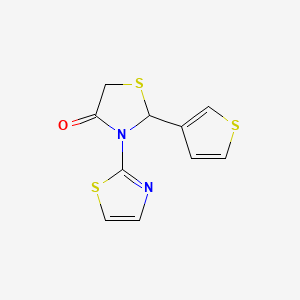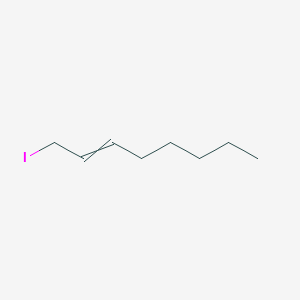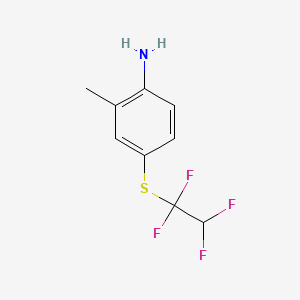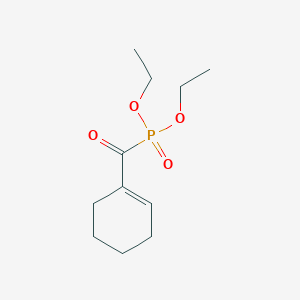![molecular formula C10H15NO B14345186 (8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde CAS No. 99213-88-4](/img/structure/B14345186.png)
(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde is a bicyclic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The structure of this compound features a bicyclic framework with a nitrogen atom, making it a significant molecule in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the bicyclic framework from acyclic starting materials that contain the necessary stereochemical information . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The nitrogen atom in the bicyclic framework can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the nitrogen atom.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological and psychiatric disorders.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bicyclic structure allows it to fit into receptor binding sites, modulating their activity. This can lead to changes in neurotransmitter release and uptake, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.
Uniqueness
(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde group. This makes it a valuable intermediate in organic synthesis and a compound of interest in pharmacological research.
Propriétés
Numéro CAS |
99213-88-4 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde |
InChI |
InChI=1S/C10H15NO/c1-11-9-2-3-10(11)7-8(6-9)4-5-12/h4-5,9-10H,2-3,6-7H2,1H3 |
Clé InChI |
DXXGPUVHUQMSPO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(=CC=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


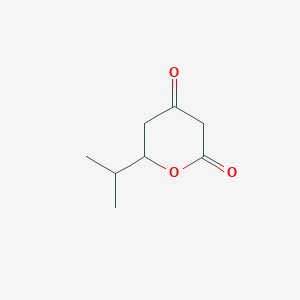
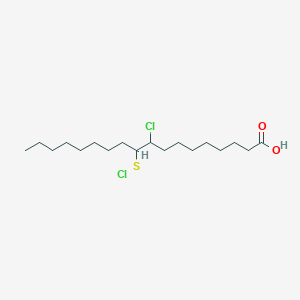
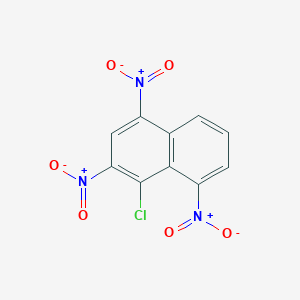

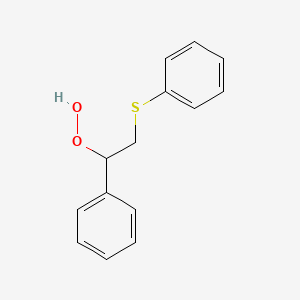
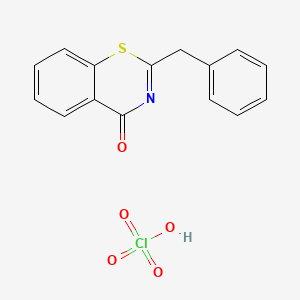


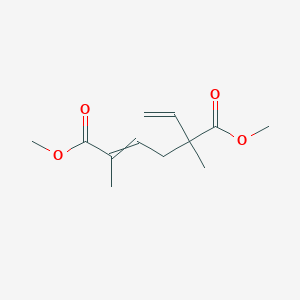
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
